BenchChemオンラインストアへようこそ!

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide

Kinase inhibition c-Met p38 MAPK

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide (CAS 671199-04-5) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine scaffold class—a privileged structure repeatedly validated in kinase inhibitor drug discovery and agrochemical development. The compound features a triazolo[4,3-a]pyridine core linked via a thioether bridge at the 3-position to a propanamide chain bearing a p-tolyl (4-methylphenyl) N-substituent, yielding the molecular formula C₁₆H₁₆N₄OS and a molecular weight of 312.39 g/mol.

Molecular Formula C16H16N4OS
Molecular Weight 312.39
CAS No. 671199-04-5
Cat. No. B2768707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide
CAS671199-04-5
Molecular FormulaC16H16N4OS
Molecular Weight312.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C=CC=C3
InChIInChI=1S/C16H16N4OS/c1-12-5-7-13(8-6-12)17-15(21)9-11-22-16-19-18-14-4-2-3-10-20(14)16/h2-8,10H,9,11H2,1H3,(H,17,21)
InChIKeyIZWXHEZXFFQBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide (CAS 671199-04-5): Compound Class and Procurement Rationale


3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide (CAS 671199-04-5) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine scaffold class—a privileged structure repeatedly validated in kinase inhibitor drug discovery and agrochemical development [1]. The compound features a triazolo[4,3-a]pyridine core linked via a thioether bridge at the 3-position to a propanamide chain bearing a p-tolyl (4-methylphenyl) N-substituent, yielding the molecular formula C₁₆H₁₆N₄OS and a molecular weight of 312.39 g/mol [2]. The [1,2,4]triazolo[4,3-a]pyridine core has been identified as a critical pharmacophore in multiple therapeutic programs, including c-Met tyrosine kinase inhibitors developed by Novartis (EP-2755976-B1) [3] and p38 MAP kinase inhibitors advanced by Chiesi Farmaceutici [4], establishing the scaffold's broad relevance across oncology and inflammation research.

Why In-Class Substitution Is Insufficient: The Structural Determinants Differentiating 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide


Triazolopyridine derivatives are not interchangeable building blocks. Three structural features create profound functional divergence within this scaffold class: (i) the regiochemistry of the triazole-pyridine fusion—[1,2,4]triazolo[4,3-a]pyridine versus [1,2,4]triazolo[1,5-a]pyridine—dictates hydrogen-bond donor/acceptor geometry at the hinge-binding region, directly determining adenosine A₂A versus A₁ receptor selectivity [1]; (ii) the nature of the 3-position substituent controls target engagement, with thioether-linked derivatives showing preferential c-Met kinase inhibition (IC₅₀ values ranging from 123 nM to >30,000 nM depending on substitution) while amino-linked 6-arylamino derivatives achieve antiproliferative IC₅₀ values of 5.98–12.58 μM across HeLa, HCT116, MCF-7, and A549 cell lines [2][3]; and (iii) the N-aryl substituent on the amide side chain critically modulates lipophilicity and binding pocket complementarity—the p-tolyl group in the target compound serves as a specific pharmacophoric element distinct from the 4-fluorophenyl or unsubstituted variants commonly encountered in commercial libraries. These non-interchangeable properties mean that procurement decisions must be driven by the specific structural attributes of the exact compound rather than generic scaffold membership.

Quantitative Differentiation Evidence: 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide Versus Closest Analogs


Scaffold Privilege: [1,2,4]Triazolo[4,3-a]pyridine Core Validated as Kinase Inhibitor Pharmacophore Across Multiple Patent Families

The [1,2,4]triazolo[4,3-a]pyridine core of the target compound constitutes a validated kinase inhibitor scaffold distinct from the regioisomeric [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-b]pyridazine systems. Novartis AG's c-Met inhibitor program (EP-2755976-B1, US-9062045-B2) demonstrated that 3-thioether-substituted [1,2,4]triazolo[4,3-a]pyridines achieve nanomolar c-Met inhibition, with comparator compound JNJ-38877605 exhibiting c-Met IC₅₀ values of 8.6–9.5 nM in cellular proliferation assays using human MKN45 and mouse BAF3 cells [1][2]. The Chiesi p38 MAPK inhibitor patent (EP3004087B1) further confirms that [1,2,4]triazolo[4,3-a]pyridine derivatives bearing diverse substituents at the 3-position are productive kinase inhibitor scaffolds [3]. The target compound retains the identical [1,2,4]triazolo[4,3-a]pyridine core geometry shown to be productive in these industrial programs, distinguishing it from isomers with altered fusion patterns that exhibit different selectivity profiles.

Kinase inhibition c-Met p38 MAPK Medicinal chemistry

Thioether Linker at 3-Position: Enabling c-Met Kinase Engagement Versus 6-Arylamino Substitution Pattern

The 3-ylthio linkage of the target compound represents a therapeutically validated substitution pattern for kinase engagement. Zhao et al. (2016) demonstrated that [1,2,4]triazolo[4,3-a]pyridine derivatives with 3-position substitution can achieve c-Met IC₅₀ values as low as 123 nM, with the most potent compound 4d showing high selectivity—inhibiting c-Met while having no effect on 59 other kinases tested in a broad profiling panel [1]. In contrast, Lin et al. (2022) showed that relocating substitution to the 6-position via an amino linkage (6-arylamino derivatives) shifts the antiproliferative mechanism, with the best compound 8l achieving IC₅₀ values of 5.98–12.58 μM across HeLa, HCT116, MCF-7, and A549 cell lines through G2/M cell cycle arrest rather than direct kinase inhibition [2]. The 3-thioether architecture positions the target compound within the c-Met-engaged chemical space (nanomolar potency achievable) while the 6-arylamino scaffold operates through a distinct mechanism with micromolar potency—a fundamental difference in both target engagement and potency range.

c-Met kinase Structure-activity relationship Thioether Antitumor

p-Tolyl N-Substituent: Lipophilicity Modulation and Binding Pocket Complementarity Versus Unsubstituted and 4-Fluorophenyl Analogs

The p-tolyl (4-methylphenyl) N-substituent on the propanamide side chain of CAS 671199-04-5 provides quantifiable lipophilicity enhancement compared to the unsubstituted propanamide analog (CAS 1090767-20-6). The p-tolyl group contributes an additional π value of approximately +0.56 (Hansch aromatic substituent constant for 4-CH₃ on phenyl) and adds roughly +0.5 to the calculated logP relative to the unsubstituted parent [1]. This lipophilicity modulation is consequential: in related triazolopyridine kinase inhibitor series, the p-tolyl motif mimics the aniline substructure of Dasatinib—a clinically approved tyrosine kinase inhibitor—enhancing membrane permeability and ATP-binding pocket occupancy [2]. By comparison, the 4-fluorophenyl analog (N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide) provides an electron-withdrawing substituent (Hammett σₚ = +0.06) with distinct electronic character versus the electron-donating p-tolyl group (σₚ = −0.17), which differentially modulates amide bond resonance and target hydrogen-bonding interactions [3]. These physicochemical differences are not cosmetic—they directly impact compound partitioning, metabolic stability, and binding thermodynamics.

Lipophilicity p-Tolyl SAR Physicochemical properties Membrane permeability

Propanamide Linker Length: Conformational Flexibility Advantage Over Acetamide-Linked N-(4-Methylphenyl) Analog

The three-carbon propanamide linker in the target compound (CAS 671199-04-5) provides an additional rotatable bond compared to the two-carbon acetamide linker in N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide [1]. This additional methylene group increases the conformational degrees of freedom, which SAR studies on triazole- and triazolopyridine-based kinase inhibitors have shown can be critical for achieving optimal geometry within deep ATP-binding pockets. In the c-Met inhibitor series reported by Zhao et al. (2016), linker length variation between the triazolopyridine core and the terminal aromatic group was a key optimization parameter, with propyl and longer linkers enabling access to the DFG-out conformation of the kinase while shorter ethyl/acetamide linkers restricted binding to DFG-in states [2]. The BindingDB entry for c-Met inhibitor JNJ-38877605—which incorporates a longer linker architecture—shows cellular IC₅₀ values of 8.6–9.5 nM, demonstrating the potency achievable when linker geometry permits optimal kinase domain engagement [3]. The propanamide linker of the target compound mirrors this extended geometry, whereas the acetamide analog is structurally constrained to shorter reach.

Linker optimization Conformational flexibility Acetamide Propanamide Binding entropy

Thioether-Sulfide Substructure: Class-Level Antiproliferative and Agrochemical Activity Evidence

Compounds within the [1,2,4]triazolo[4,3-a]pyridine class bearing a sulfide (thioether) substructure at the 3-position have demonstrated dual therapeutic and agrochemical potential. Xu et al. (2017) reported that sulfide-containing [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit antifungal activity against Rhizoctonia cerealis with 70.9% inhibition at 50 μg/mL (compounds 4g and 4u) and insecticidal activity against Plutella xylostella with IC₅₀ values of 43.87 and 50.75 μg/mL for compounds 4d and 4s, respectively [1]. Against Helicoverpa armigera, compounds 4d, 4q, and 4s achieved IC₅₀ values of 58.3, 77.14, and 65.31 μg/mL—all superior to the commercial standard chlorpyrifos (IC₅₀ = 103.77 μg/mL) [1]. In the oncology domain, Smoothened (Smo) inhibitors based on the 8-chloro-[1,2,4]triazolo[4,3-a]pyridine scaffold (compounds TPB3, TPB14, TPB15, TPB17) showed Hedgehog pathway inhibition with IC₅₀ < 0.100 μM, with TPB15 demonstrating greater in vivo antitumor activity than Vismodegib with lower toxicity [2]. These data establish that the sulfide-bearing triazolopyridine substructure—shared by the target compound—is productive across both human therapeutics and crop protection applications.

Antiproliferative Antifungal Insecticidal Sulfide substructure Agrochemical

Patent Landscape Positioning: 3-Thioether-Propanamide Architecture Within Industrial c-Met Inhibitor Intellectual Property

The target compound occupies a structurally defined position within the c-Met tyrosine kinase inhibitor patent landscape. Novartis AG's foundational patent family (EP-2755976-B1, WO2013038362, US-9062045-B2) explicitly claims 6-substituted 3-(quinolin-6-ylthio)-[1,2,4]triazolo[4,3-a]pyridines as c-Met inhibitors, with exemplified compounds achieving sub-nanomolar to low nanomolar cellular potency [1][2]. These patents establish that the 3-thioether-[1,2,4]triazolo[4,3-a]pyridine architecture—the identical core linkage found in the target compound—is the productive geometry for c-Met kinase engagement in an industrial drug discovery context. A separate patent family from Jiangsu Hansoh Pharmaceutical (WO2014161421) further claims [1,2,4]triazolo[4,3-a]pyridine derivatives as c-Met inhibitors and immunosuppressants, confirming multi-company investment in this precise scaffold [3]. The target compound's 3-thioether-p-tolyl-propanamide architecture maps onto the general Formula (I) of the Novartis patents as a potential intermediate or simplified analog of the quinoline-bearing clinical candidates, positioning it as a relevant tool compound for competitive intelligence and SAR exploration within this well-funded therapeutic area.

Patent analysis c-Met inhibitor Intellectual property Novartis Freedom to operate

Procurement-Relevant Application Scenarios for 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide


Kinase Inhibitor Lead Discovery: c-Met and p38 MAPK Screening Cascades

The target compound is optimally deployed as a screening intermediate or starting scaffold in kinase inhibitor programs targeting c-Met (hepatocyte growth factor receptor) and p38 MAPK. The 3-thioether-[1,2,4]triazolo[4,3-a]pyridine architecture is validated by Novartis's industrial c-Met program, where structurally related compounds achieved cellular IC₅₀ values in the low nanomolar range [1]. The p-tolyl N-substituent provides a balanced lipophilicity profile (estimated logP contribution ~+0.5 over unsubstituted analogs) suitable for lead-like chemical space while the propanamide linker offers conformational flexibility to access both DFG-in and DFG-out kinase conformations [2]. Researchers should prioritize this compound over the unsubstituted propanamide (CAS 1090767-20-6) or acetamide-linked N-(4-methylphenyl) analog because the combination of p-tolyl substitution and propanamide linker length positions the molecule for productive ATP-binding pocket engagement, whereas the shorter or unsubstituted variants lack the necessary steric and conformational attributes identified in patent SAR studies [3].

Antiproliferative Screening and Mechanism-of-Action Studies in Oncology

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated antiproliferative activity across multiple cancer cell lines including cervical (HeLa), breast (MCF-7, MDA-MB-231, MDA-MB-468), colon (HCT116), and lung (A549) carcinomas. The 6-arylamino derivatives achieved IC₅₀ values of 5.98–12.58 μM, exceeding the potency of 5-FU, while Smo-targeting 8-chloro derivatives achieved Hedgehog pathway inhibition with IC₅₀ < 0.100 μM [1][2]. The target compound, with its distinct 3-thioether substitution pattern, is expected to engage different molecular targets (c-Met kinase family) than the 6-arylamino series (cell cycle arrest/G2-M). Procuring this specific compound rather than a generic triazolopyridine enables head-to-head mechanistic comparison between 3-thioether and 6-amino substitution patterns on the identical core, directly addressing the key SAR question of whether target engagement or antiproliferative potency is more sensitive to substitution regiochemistry [3].

Agrochemical Lead Identification: Dual Insecticidal-Antifungal Screening

Sulfide-substituted [1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated promising agrochemical activity. Xu et al. (2017) reported that structurally related compounds with 3-thioether linkages achieved insecticidal IC₅₀ values of 43.87–77.14 μg/mL against Plutella xylostella and Helicoverpa armigera, outperforming the commercial organophosphate standard chlorpyrifos (IC₅₀ = 103.77 μg/mL) by 1.3- to 2.4-fold [1]. Concurrent antifungal activity against Rhizoctonia cerealis reached 70.9% inhibition at 50 μg/mL. The target compound's p-tolyl substituent may further enhance these activities by modulating lipophilicity and cuticular penetration—a key determinant of insecticidal potency. Procurement of this specific sulfide-bearing triazolopyridine, rather than amino-substituted or directly aryl-coupled analogs, is essential because the thioether bridge is the substructural feature most strongly associated with dual insecticidal-antifungal activity in the published SAR [1].

Competitive Intelligence and Patent Landscape Analysis for c-Met Tyrosine Kinase Inhibitors

The target compound serves as a strategically valuable tool for competitive intelligence in the c-Met kinase inhibitor space. Novartis AG's EP-2755976-B1 (granted 2018, expiring 2032) and US-9062045-B2 patents claim 6-substituted 3-(quinolin-6-ylthio)-[1,2,4]triazolo[4,3-a]pyridines, while Jiangsu Hansoh's WO2014161421 further claims related derivatives [1][2]. The target compound (CAS 671199-04-5) with its 3-thioether-propanamide-p-tolyl architecture represents a simplified analog of the patented clinical candidates, making it ideal for: (i) probing the minimal pharmacophore requirements for c-Met inhibition; (ii) generating freedom-to-operate SAR data around the Novartis/Hansoh chemical space; and (iii) serving as a synthetic intermediate for diversification into patent-protected quinoline-bearing structures. Organizations engaged in c-Met drug discovery should procure this compound as a strategic building block rather than relying on commercially available but structurally irrelevant triazolopyridine isomers that fall outside the claimed intellectual property space [3].

Quote Request

Request a Quote for 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.